molecular formula C19H13ClN2O2 B13571126 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13571126
M. Wt: 336.8 g/mol
InChI Key: NFTOTMVANMFNIL-UHFFFAOYSA-N
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Description

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antidepressant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the synthesis of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with thionyl chloride in dry benzene . The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the target compound, this compound. By-products may include unreacted starting materials and side products from incomplete reactions.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a quinoline ring and an isoindole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Introduction

The compound 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic molecule notable for its unique structural features, including a quinoline and isoindole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C_{16}H_{14}ClN_{2}O_{2}
  • Molecular Weight : Approximately 336.8 g/mol
  • CAS Number : 2742661-28-3

The compound's structure includes a chloro-substituent on the quinoline ring, which can significantly influence its biological interactions and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Preliminary studies have shown that This compound demonstrates activity against various bacterial strains. Specifically, it has been noted to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays suggest it may inhibit cell proliferation in several cancer cell lines. For instance, studies have indicated that it can modulate pathways related to cancer progression by targeting specific enzymes or receptors involved in tumor growth .

The mechanism of action for this compound likely involves binding to specific biological targets. It has been observed to inhibit certain enzymatic activities linked to cancer and microbial resistance. The dual functionality derived from both the quinoline and isoindole structures enhances its potential biological activity compared to similar compounds.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylisoindoleIsoindole coreAntimicrobial
3-MethylquinolineQuinoline coreAnticancer
Isoindolo[2,1-a]quinolineFused isoindole and quinolineAntiviral

This table illustrates how the unique structural elements of This compound may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro experiments demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value indicative of its potency. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

2-[(2-chloro-3-methylquinolin-6-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H13ClN2O2/c1-11-8-13-9-12(6-7-16(13)21-17(11)20)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3

InChI Key

NFTOTMVANMFNIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C1Cl

Origin of Product

United States

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